2,5-Bis(trifluoromethyl)terephthalic acid

Catalog No.
S6882659
CAS No.
366008-67-5
M.F
C10H4F6O4
M. Wt
302.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,5-Bis(trifluoromethyl)terephthalic acid

CAS Number

366008-67-5

Product Name

2,5-Bis(trifluoromethyl)terephthalic acid

IUPAC Name

2,5-bis(trifluoromethyl)terephthalic acid

Molecular Formula

C10H4F6O4

Molecular Weight

302.13 g/mol

InChI

InChI=1S/C10H4F6O4/c11-9(12,13)5-1-3(7(17)18)6(10(14,15)16)2-4(5)8(19)20/h1-2H,(H,17,18)(H,19,20)

InChI Key

YIAGLTIEICXRQF-UHFFFAOYSA-N

SMILES

C1=C(C(=CC(=C1C(F)(F)F)C(=O)O)C(F)(F)F)C(=O)O

Canonical SMILES

C1=C(C(=CC(=C1C(F)(F)F)C(=O)O)C(F)(F)F)C(=O)O

Organic Synthesis and Material Science

Due to the presence of the electron-withdrawing trifluoromethyl groups, 2,5-BTFA is a valuable building block for the synthesis of novel organic materials. Research suggests its potential use in the development of:

  • High-performance polymers: The rigid structure and thermal stability of 2,5-BTFA make it a candidate for creating robust and heat-resistant polymers with applications in electronics and aerospace engineering [PubChem, National Institutes of Health (.gov) ].
  • Functionalized molecules: The reactive carboxylic acid groups of 2,5-BTFA allow for further chemical modifications, enabling the creation of molecules with specific functionalities for various applications [Sigma-Aldrich].

Medicinal Chemistry

The unique properties of 2,5-BTFA have sparked interest in its potential use as a pharmaceutical building block. Studies are investigating its role in the development of:

  • Therapeutic agents: The introduction of 2,5-BTFA into drug molecules could influence their biological properties, such as improving their binding affinity to target receptors [ChemicalBook].

2,5-Bis(trifluoromethyl)terephthalic acid is a highly fluorinated aromatic dicarboxylic acid with the chemical formula C₁₀H₄F₆O₄. It features two trifluoromethyl groups attached to the 2 and 5 positions of a terephthalic acid backbone. This compound is notable for its unique electronic properties, which arise from the strong electron-withdrawing effects of the trifluoromethyl groups. These characteristics make it a valuable ligand in coordination chemistry and materials science, particularly in the synthesis of metal-organic frameworks.

, including:

  • Esterification: Reacting with alcohols to form esters.
  • Metal Coordination: Forming complexes with transition metals, such as cobalt and manganese, leading to the development of metal-organic frameworks.
  • Decarboxylation: Under specific conditions, it can lose carbon dioxide, which may be useful in synthesizing more complex structures.

For instance, when reacted with cobalt(II) nitrate in a hydrothermal method, it forms a coordination polymer that exhibits enhanced electronic properties due to the presence of fluorinated ligands .

The synthesis of 2,5-bis(trifluoromethyl)terephthalic acid can be achieved through several methods:

  • Hydrothermal Synthesis: A common approach involves dissolving the acid in a mixture of solvents (e.g., dimethylformamide, water, and ethanol) along with a metal salt at elevated temperatures (around 80 °C) to facilitate crystallization .
  • Direct Fluorination: Another method includes the direct fluorination of terephthalic acid using fluorinating agents under controlled conditions.
  • Multi-step Organic Synthesis: This may involve starting from simpler aromatic compounds and introducing trifluoromethyl groups through electrophilic aromatic substitution reactions.

2,5-Bis(trifluoromethyl)terephthalic acid has several applications:

  • Metal-Organic Frameworks: It serves as a ligand in forming metal-organic frameworks that are used for gas storage and separation applications due to their high surface area and tunable porosity.
  • Electrochemical Devices: The compound has been utilized in triboelectric nanogenerators due to its excellent electrical properties .
  • Polymer Chemistry: Its derivatives can be used to create high-performance polymers with enhanced thermal and chemical resistance.

Studies involving 2,5-bis(trifluoromethyl)terephthalic acid often focus on its interactions with various metal ions. For example:

  • Cobalt Complexes: The formation of cobalt complexes using this ligand has been extensively studied for their structural and electronic properties.
  • Photoluminescence Properties: Interaction studies have also explored the photoluminescence characteristics of coordination polymers formed from this compound .

These interactions are crucial for understanding how this compound can be utilized in advanced materials.

Similar Compounds: Comparison

Several compounds share structural similarities with 2,5-bis(trifluoromethyl)terephthalic acid. Here are some notable examples:

Compound NameStructure FeaturesUnique Properties
Terephthalic AcidNo fluorine substituentsCommonly used in polyester production
2,3-Bis(trifluoromethyl)terephthalic AcidTrifluoromethyl at different positionsDifferent electronic properties
2,5-Dihydroxyterephthalic AcidHydroxy groups instead of trifluoromethylExhibits different solubility and reactivity
2,6-Bis(trifluoromethyl)terephthalic AcidTrifluoromethyl at different positionsUnique sterics affecting coordination behavior

The uniqueness of 2,5-bis(trifluoromethyl)terephthalic acid lies in its specific substitution pattern and the resulting electronic properties that enhance its utility in various applications compared to its analogs.

XLogP3

2.7

Hydrogen Bond Acceptor Count

10

Hydrogen Bond Donor Count

2

Exact Mass

302.00137758 g/mol

Monoisotopic Mass

302.00137758 g/mol

Heavy Atom Count

20

Dates

Last modified: 11-23-2023

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